molecular formula C13H21ClN2 B2417714 N-(2-Methylbenzyl)piperidin-3-amine hydrochloride CAS No. 1289384-74-2

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride

Cat. No.: B2417714
CAS No.: 1289384-74-2
M. Wt: 240.78
InChI Key: SRIIXZOQTXINPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzyl)piperidin-3-amine hydrochloride typically involves the condensation of 2-methylbenzylamine with piperidin-3-one, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. The process generally includes steps like reductive amination and salt formation under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, oxidized derivatives, and reduced amines .

Scientific Research Applications

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylpiperidin-3-amine hydrochloride
  • N-(2-Chlorobenzyl)piperidin-3-amine hydrochloride
  • N-(2-Methoxybenzyl)piperidin-3-amine hydrochloride

Uniqueness

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-5-2-3-6-12(11)9-15-13-7-4-8-14-10-13;/h2-3,5-6,13-15H,4,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIIXZOQTXINPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.